Rifamycin S -

Rifamycin S

Catalog Number: EVT-8247134
CAS Number:
Molecular Formula: C37H45NO12
Molecular Weight: 695.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rifamycin S is a member of the rifamycin class of antibiotics, which are derived from the bacterium Amycolatopsis rifamycinica. This compound is primarily utilized for its potent antibacterial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Rifamycin S is known for its ability to inhibit bacterial RNA synthesis, making it a critical component in the treatment of various bacterial infections.

Source

Rifamycin S is produced naturally by the fermentation of Amycolatopsis rifamycinica, a soil-dwelling actinobacterium. This organism was first isolated in the 1950s, leading to the discovery of rifamycins as a significant class of antibiotics. The compound has been developed into several formulations, including rifampin and rifabutin, which are widely used in clinical settings.

Classification

Rifamycin S belongs to the ansamycin family of antibiotics, characterized by their unique macrocyclic structure. It is classified as a bactericidal antibiotic due to its ability to kill bacteria rather than merely inhibiting their growth. This classification places it among essential medications for treating serious bacterial infections.

Synthesis Analysis

Methods

The synthesis of Rifamycin S can be approached through natural extraction and chemical synthesis. The natural extraction involves cultivating Amycolatopsis rifamycinica under controlled conditions to maximize yield. Chemical synthesis, while less common, can involve multi-step organic reactions that mimic the biosynthetic pathways of the natural product.

Technical Details

The biosynthetic pathway of Rifamycin S involves several key enzymes that facilitate the formation of its complex structure. These include polyketide synthases and tailoring enzymes that modify the core structure to produce various analogs. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to analyze and purify the compound during synthesis.

Molecular Structure Analysis

Structure

Rifamycin S features a complex molecular structure characterized by a large macrocyclic core with multiple functional groups that contribute to its biological activity. The molecular formula is C43H47N1O9C_{43}H_{47}N_{1}O_{9}, and it has a molecular weight of approximately 785.83 g/mol.

Data

The structural details reveal that Rifamycin S contains a naphthoquinone moiety and an ansa chain, which are critical for its interaction with bacterial RNA polymerase. The three-dimensional conformation can be elucidated using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into its binding interactions with target enzymes.

Chemical Reactions Analysis

Reactions

Rifamycin S undergoes various chemical reactions that can modify its structure and activity. Key reactions include:

  • Hydrolysis: This reaction can lead to the breakdown of the antibiotic under acidic or basic conditions.
  • Oxidation: The naphthoquinone group can undergo oxidation, affecting its antibacterial properties.
  • Conjugation: Rifamycin S can form conjugates with other molecules, potentially altering its pharmacokinetics and efficacy.

Technical Details

The reactivity of Rifamycin S is influenced by its functional groups, particularly those involved in hydrogen bonding and π-π stacking interactions with nucleic acids. Understanding these reactions is crucial for optimizing its use in therapeutic applications.

Mechanism of Action

Process

Rifamycin S exerts its antibacterial effects primarily by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition occurs through two main mechanisms:

  1. Steric Occlusion: The compound physically blocks the RNA polymerase's active site, preventing RNA synthesis.
  2. Affinity Reduction: It reduces the enzyme's affinity for short RNA transcripts, effectively halting transcription.

Data

Studies indicate that Rifamycin S binds specifically to the β-subunit of RNA polymerase, which is unique to bacteria and absent in mammalian cells. This selectivity minimizes potential side effects in human patients while providing effective treatment against bacterial infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rifamycin S appears as a reddish-orange crystalline powder.
  • Solubility: It is moderately soluble in organic solvents but poorly soluble in water.
  • Melting Point: The melting point ranges from 180°C to 185°C.

Chemical Properties

  • Stability: Rifamycin S is stable under dry conditions but may degrade in humid environments or when exposed to light.
  • pH Sensitivity: Its stability can be affected by pH; it is more stable at neutral pH compared to acidic or basic conditions.

Relevant analyses using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into its thermal stability and degradation profiles.

Applications

Rifamycin S has several significant scientific uses:

  • Treatment of Tuberculosis: It is a cornerstone drug in combination therapy for active tuberculosis.
  • Prophylaxis Against Meningococcal Disease: Used to eliminate carriers of Neisseria meningitidis.
  • Leprosy Treatment: Effective against Mycobacterium leprae.
  • Research Applications: Utilized in studies investigating bacterial transcription mechanisms and antibiotic resistance mechanisms.
Historical Context and Discovery of Rifamycin S

Origins in Amycolatopsis mediterranei Fermentation Products

Rifamycin S originated from the metabolic activity of the Gram-positive bacterium Amycolatopsis mediterranei (initially classified as Streptomyces mediterranei), first isolated from a soil sample near St. Raphael, France, in 1957. During fermentation studies at Gruppo Lepetit SpA in Milan, researchers identified a complex mixture of compounds designated rifamycins A through E. Among these, rifamycin B constituted the primary stable product under specific fermentation conditions involving diethylbarbituric acid. However, rifamycin B itself exhibited minimal antibacterial activity. Critically, rifamycin S emerged not as a direct fermentation product but through spontaneous oxidation and hydrolysis of rifamycin B in aqueous solutions. This transformation was pivotal, as rifamycin S demonstrated significantly enhanced antimicrobial potency compared to its precursor [1] [4] [7].

Fermentation optimization revealed that chemical modifications drastically influenced the profile of rifamycin congeners. The parent rifamycin B could be converted to rifamycin S via air oxidation under alkaline conditions, highlighting the lability of the ansa chain and the importance of the quinonoid structure for bioactivity. This process underscored the bacterium’s capacity to produce structurally complex molecules with a characteristic naphthoquinone-ansa macrolide architecture, later recognized as hallmarks of the ansamycin class [1] [3] [7].

Table 1: Rifamycin Congeners from Early Fermentation Studies of Amycolatopsis mediterranei

CongenerStabilityAntibacterial ActivityNotes
Rifamycin ALowWeakDegraded rapidly
Rifamycin BModerateWeakPrimary fermentation product; convertible to Rifamycin S
Rifamycin CLowModerateUnstable in solution
Rifamycin DLowModerateMinor component
Rifamycin ELowWeakMinor component
Rifamycin SHighStrongDerived from oxidation of Rifamycin B

Early Structural Characterization and Derivative Development

The structural elucidation of rifamycin S in the early 1960s revealed its unique ansa macrolide framework—a 25-membered ring spanned by an aliphatic bridge linking non-adjacent positions of a naphthalene core. Key features differentiating it from rifamycin B included a quinone moiety at the C-1/C-8 positions and a hydroxyl group at C-8. This quinone structure proved essential for potent RNA polymerase inhibition and explained its stability compared to other early congeners [1] [3] [4].

Rifamycin S served as the foundational scaffold for semisynthetic derivatization. Its reactive C-1 and C-8 quinone groups enabled nucleophilic additions, while the C-3 and C-4 positions allowed further modifications:

  • Rifamycin SV: Reduction of rifamycin S yielded this hydroquinone derivative, the first clinically used rifamycin (administered intravenously/topically). It retained potent activity against Gram-positive bacteria and biliary tract infections but lacked oral bioavailability [1] [4].
  • Rifampicin: Synthesized via condensation of rifamycin S with 1-amino-4-methylpiperazine, this derivative achieved oral bioavailability and revolutionized tuberculosis therapy upon its 1968 introduction. Its efficacy stemmed from enhanced tissue penetration and bactericidal activity against intracellular and dormant bacilli [1] [4] [10].
  • Rifaximin: Functionalization at C-25 (pyridoimidazole substitution) produced this minimally absorbed derivative, confining activity to the gastrointestinal tract for traveler’s diarrhea and hepatic encephalopathy [4] [10].

Table 2: Key Derivatives Synthesized from Rifamycin S and Their Clinical Impact

DerivativeStructural ModificationPrimary Clinical Application
Rifamycin SVReduction of C-1/C-8 quinoneParenteral/topical infections (1960s)
Rifampicin3-Formylrifamycin SV + N-amino-N’-methylpiperazineFirst-line tuberculosis therapy
RifabutinSpiropiperidyl substitutionMycobacterial infections in immunocompromised patients
RifapentineCyclopentyl ring; cyclopropyl extensionLong-acting tuberculosis therapy
RifaximinC-25 pyridoimidazole substitutionGastrointestinal infections

These innovations exemplified structure-activity relationship (SAR) principles: modifications at C-3/C-4 influenced target binding affinity, while C-25 alterations modulated pharmacokinetics [3] [4] [5].

Role in the Evolution of Ansamycin Antibiotics

Rifamycin S is the archetypal ansamycin ("ansa" referring to the handle-like bridge structure). Its discovery illuminated biosynthetic pathways for complex macrolides and enabled the exploration of related antibiotics. The ansa chain biosynthesis involves a type I polyketide synthase (PKS) utilizing 3-amino-5-hydroxybenzoic acid (AHBA) as the starter unit, with malonyl-CoA and methylmalonyl-CoA as extenders. Gene cluster analysis (rifA–rifE) in Amycolatopsis mediterranei confirmed a modular PKS assembly line generating proansamycin X, which undergoes post-PKS modifications (e.g., oxidations, ketal formation) to yield rifamycin S [7] [8].

Late-stage transformations of rifamycin S involve specialized enzymes:

  • Rif15: A two-subunit transketolase utilizing thiamine diphosphate (ThDP) to transfer a glycolyl group from donors (e.g., fructose-6-phosphate) to rifamycin S, forming rifamycin L [8].
  • Rif16: A cytochrome P450 enzyme catalyzing an unprecedented ester-to-ether conversion between the C-4 hydroxyl group of rifamycin S and the glycolyl moiety of rifamycin L, producing rifamycin O and subsequently rifamycin B. This reaction exemplifies atypical P450 chemistry beyond standard hydroxylations [8].

Rifamycin S’s biochemical versatility inspired the development of non-rifamycin ansamycins:

  • Geldanamycin: A benzoquinone ansamycin binding Hsp90, investigated for anticancer applications.
  • Streptovaricins and Tolypomycins: Exhibiting activity against rifamycin-resistant strains via similar RNA polymerase inhibition [3] [4].

Furthermore, rifamycin S’s susceptibility to enzymatic inactivation (e.g., ADP-ribosylation by Arr enzymes, degradation by Rox monooxygenases) drove efforts to create resilient analogs. C-25 carbamate derivatives (e.g., compound 5j) evade ADP-ribosylation in Mycobacterium abscessus, demonstrating rifamycin S’s enduring role as a template for combating resistance [6] [9].

Table 3: Significant Ansamycin Antibiotics Evolving from Rifamycin S Research

AnsamycinProducing OrganismCore Structural FeaturePrimary Activity
Rifamycin SAmycolatopsis mediterraneiNaphthoquinone-ansa macrolideBroad-spectrum antibacterial
GeldanamycinStreptomyces hygroscopicusBenzoquinone ansamycinHsp90 inhibition (anticancer)
StreptovaricinStreptomyces spectabilisNaphthoquinone ansamycinAntibacterial
MaytansineMaytenus spp.AnsamacrolactamAntimitotic (anticancer)

Properties

Product Name

Rifamycin S

IUPAC Name

(2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl) acetate

Molecular Formula

C37H45NO12

Molecular Weight

695.8 g/mol

InChI

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)

InChI Key

BTVYFIMKUHNOBZ-UHFFFAOYSA-N

SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.